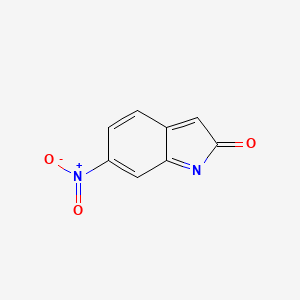

![molecular formula C26H34N2O5 B14860027 3-[3-[(3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl)methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one](/img/structure/B14860027.png)

3-[3-[(3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl)methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Demethylivabradine involves the demethylation of Ivabradine. This process typically requires specific reagents and conditions to achieve the desired transformation. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of N-Demethylivabradine would likely involve large-scale chemical synthesis processes, ensuring high purity and yield. The methods would be optimized for cost-effectiveness and efficiency, adhering to stringent regulatory standards .

Chemical Reactions Analysis

Types of Reactions

N-Demethylivabradine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, potentially altering the compound’s structure and activity.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, which can also modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions would be carefully controlled to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of N-Demethylivabradine, while reduction could produce a more reduced form .

Scientific Research Applications

N-Demethylivabradine has several scientific research applications, including:

Chemistry: It is used as a reference compound in studies involving the synthesis and characterization of similar compounds.

Biology: It is studied for its effects on heart rate and sinus node activity, providing insights into cardiovascular physiology.

Medicine: It has potential therapeutic applications in treating heart conditions, particularly those involving abnormal heart rates.

Mechanism of Action

N-Demethylivabradine exerts its effects by inhibiting the If current in the sinus node, which is responsible for regulating heart rate. This inhibition leads to a decrease in heart rate without affecting other aspects of cardiac function. The molecular targets involved include the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which play a crucial role in the pacemaker activity of the heart .

Comparison with Similar Compounds

Similar Compounds

Ivabradine: The parent compound from which N-Demethylivabradine is derived. It also inhibits the If current but has a different pharmacokinetic profile.

Beta-blockers: These compounds also reduce heart rate but through a different mechanism, involving the blockade of beta-adrenergic receptors.

Calcium channel blockers: These compounds reduce heart rate by inhibiting calcium influx into cardiac cells.

Uniqueness

N-Demethylivabradine is unique in its specific inhibition of the If current, which allows for a targeted reduction in heart rate without the broader effects seen with beta-blockers and calcium channel blockers. This specificity makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name |

3-[3-[(3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl)methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N2O5/c1-30-22-11-17-6-9-28(26(29)14-18(17)12-23(22)31-2)8-5-7-27-16-20-10-19-13-24(32-3)25(33-4)15-21(19)20/h11-13,15,20,27H,5-10,14,16H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMQMGNXUIKUPAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CC(=O)N(CCC2=C1)CCCNCC3CC4=CC(=C(C=C34)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-Aminopropoxy)-2-[4-chloro-3-(trifluoromethyl)phenyl]-6-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]phenol](/img/structure/B14860002.png)

![[4-Cyclopropyl-5-(trifluoromethyl)thien-2-YL]methylamine](/img/structure/B14860020.png)